Cas no 52980-06-0 (6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid)

6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative with potential applications in pharmaceutical and chemical research. Its structure features a methoxy group at the 6-position and a carboxylic acid moiety at the 2-position, making it a versatile intermediate for synthesizing biologically active compounds. The compound's rigid quinoline core and functional groups allow for further derivatization, enabling the development of novel therapeutic agents. Its high purity and well-defined chemical properties ensure reproducibility in research settings. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships in drug discovery.
6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid structure
52980-06-0 structure
Product name:6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
CAS No:52980-06-0
MF:C11H9NO4
MW:219.193463087082
CID:1028414
PubChem ID:22017520

6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
    • 6-Methoxykynurenic-acid
    • 6-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid
    • G11160
    • 4-Hydroxy-6-methoxy-quinoline-2-carboxylic acid
    • BS-49854
    • EN300-7406146
    • AKOS000188815
    • 4-Hydroxy-6-methoxyquinoline-2-carboxylic acid
    • D75055
    • 6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylicacid
    • SB71796
    • 4-Hydroxy-6-methoxy-2-quinolinecarboxylic acid
    • SCHEMBL9452357
    • CS-0091227
    • 6-METHOXY-4-OXO-1H-QUINOLINE-2-CARBOXYLIC ACID
    • SCHEMBL281969
    • CHEMBL21358
    • SB68896
    • MFCD00047599
    • DB-381250
    • Z3241251483
    • 52980-06-0
    • 91092-95-4
    • Inchi: InChI=1S/C11H9NO4/c1-16-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
    • InChI Key: XQWCILGCSOTHNP-UHFFFAOYSA-N
    • SMILES: COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O

Computed Properties

  • Exact Mass: 219.05315777g/mol
  • Monoisotopic Mass: 219.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 461.1±45.0 °C at 760 mmHg
  • Flash Point: 232.7±28.7 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Security Information

6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM143905-1g
6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
52980-06-0 95%
1g
$294 2024-07-15
Enamine
EN300-7406146-0.25g
6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
52980-06-0 95.0%
0.25g
$44.0 2025-03-21
TRC
M575910-100mg
6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic Acid
52980-06-0
100mg
$ 135.00 2022-06-03
Chemenu
CM143905-5g
6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
52980-06-0 95%
5g
$1590 2021-08-05
Enamine
EN300-7406146-0.5g
6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
52980-06-0 95.0%
0.5g
$78.0 2025-03-21
Enamine
EN300-7406146-0.1g
6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
52980-06-0 95.0%
0.1g
$33.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1158642-5g
6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
52980-06-0 95+%
5g
¥21487.00 2024-05-10
Aaron
AR00DKSD-1g
6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
52980-06-0 95%
1g
$197.00 2025-02-14
Aaron
AR00DKSD-5g
6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
52980-06-0 95%
5g
$1394.00 2023-12-15
1PlusChem
1P00DKK1-2.5g
6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
52980-06-0 95%
2.5g
$510.00 2024-04-30

Additional information on 6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Introduction to 6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS No. 52980-06-0)

6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, identified by the chemical compound code CAS No. 52980-06-0, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid incorporates a methoxy group at the 6-position and a carbonyl group at the 4-position of the quinoline ring, along with a carboxylic acid functionality at the 2-position. Such structural features contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and derivatization.

The synthesis of 6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step organic reactions, often starting from readily available precursors such as anthranilic acid or its derivatives. The introduction of the methoxy group can be achieved through nucleophilic aromatic substitution or direct methylation techniques, while the formation of the oxo group at the 4-position is commonly accomplished via oxidation reactions. The final step involves carboxylation at the 2-position, which can be achieved through various methods including hydrolysis of an ester or oxidation of an alcohol. The precise synthetic route depends on the desired purity and scale of production, as well as the specific applications for which the compound is intended.

In recent years, 6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has been extensively studied for its potential pharmacological properties. Quinoline derivatives are well-known for their antimicrobial, antimalarial, and anticancer activities, and 6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is no exception. Preliminary in vitro studies have demonstrated that this compound exhibits significant inhibitory effects against various bacterial and fungal strains, suggesting its utility in developing novel antimicrobial agents. Additionally, its structural similarity to known anticancer drugs has prompted investigations into its potential role in cancer therapy.

One of the most intriguing aspects of 6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is its ability to interact with biological targets at the molecular level. The quinoline ring system is known to bind to DNA and RNA molecules, which has led to its exploration as an antiviral agent. Furthermore, the presence of both hydrophobic and hydrophilic functional groups in its structure allows it to interact with a wide range of biological receptors and enzymes. This dual functionality makes it an attractive candidate for drug design, as it can be tailored to fit specific binding pockets in biological systems.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of 6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid more accurately. Molecular docking studies have shown that this compound can bind effectively to several key enzymes involved in cancer cell proliferation and survival. These findings have opened up new avenues for developing targeted therapies that leverage the unique properties of this quinoline derivative. Moreover, virtual screening techniques have identified potential analogs of 6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid that may exhibit even greater potency and selectivity.

The pharmacokinetic properties of 6-Methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid are also subjects of intense research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic efficacy and minimizing potential side effects. Preliminary pharmacokinetic studies have indicated that it exhibits moderate solubility in water and lipids, suggesting that it may be suitable for oral administration. Additionally, preliminary data suggest that it is metabolized primarily through Phase II pathways involving conjugation with glucuronic acid or sulfate groups.

The development of novel drug candidates often involves careful consideration of their safety profiles. Toxicological studies on 6-Methoxy-4-oxyoq -dihydroqulinine -carb oxyli c aci d have been conducted to assess its potential adverse effects. These studies have shown that while the compound exhibits some toxicity at high concentrations, it remains relatively safe at therapeutic doses. However, further research is needed to fully characterize its long-term safety profile and identify any potential risks associated with chronic use.

Given its promising biological activities and favorable pharmacokinetic properties, 6 Methoxy - -carb ox yli c aci d holds significant promise as a lead compound for drug development . Researchers are currently exploring various synthetic strategies to modify its structure further , aiming to enhance its potency , selectivity , and bioavailability . Additionally , efforts are underway to develop novel formulations that can improve its delivery and absorption in vivo .

The role of CAS No 52980 -06 -0 in academic research cannot be overstated . Its study has contributed valuable insights into quinoline derivatives' pharmacological properties , mechanisms , synthesis methods , adme profiles . As research continues , we can expect even more discoveries regarding this fascinating molecule . Its potential applications span across multiple therapeutic areas , making it an indispensable tool for scientists seeking innovative solutions in pharmaceutical chemistry .

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